molecular formula C11H10N2O2 B2769137 2-Cyclopropylimidazo[1,2-a]pyridine-7-carboxylic acid CAS No. 1341743-58-5

2-Cyclopropylimidazo[1,2-a]pyridine-7-carboxylic acid

Cat. No.: B2769137
CAS No.: 1341743-58-5
M. Wt: 202.213
InChI Key: FORDCAXEHLRYFX-UHFFFAOYSA-N
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Description

2-Cyclopropylimidazo[1,2-a]pyridine-7-carboxylic acid is a heterocyclic compound that features a fused bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropylimidazo[1,2-a]pyridine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a cyclopropylamine derivative with a pyridine carboxylic acid derivative, followed by cyclization to form the imidazo[1,2-a]pyridine core. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized synthetic routes. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification steps such as crystallization or chromatography are employed to achieve the required purity levels for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropylimidazo[1,2-a]pyridine-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine core .

Scientific Research Applications

2-Cyclopropylimidazo[1,2-a]pyridine-7-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropylimidazo[1,2-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

  • Imidazo[1,2-a]pyridine-3-carboxylic acid
  • 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide
  • Imidazo[1,2-a]pyridine-5-carboxylic acid

Uniqueness

2-Cyclopropylimidazo[1,2-a]pyridine-7-carboxylic acid is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and binding affinity in biological systems, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

2-cyclopropylimidazo[1,2-a]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-11(15)8-3-4-13-6-9(7-1-2-7)12-10(13)5-8/h3-7H,1-2H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FORDCAXEHLRYFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN3C=CC(=CC3=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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